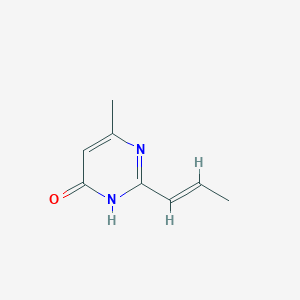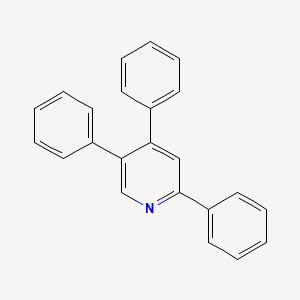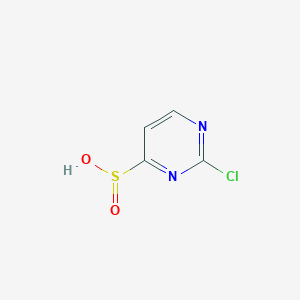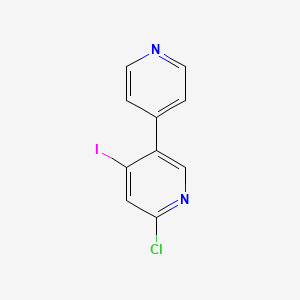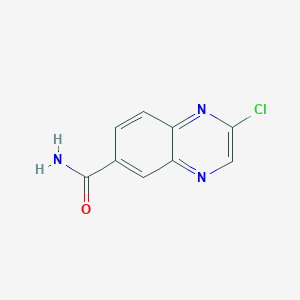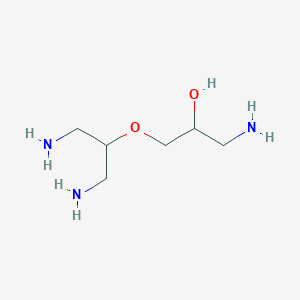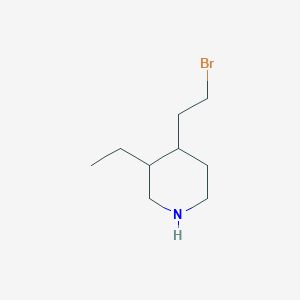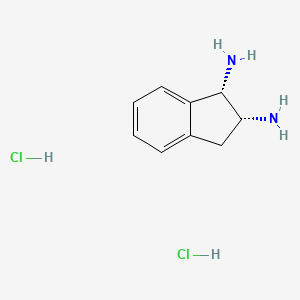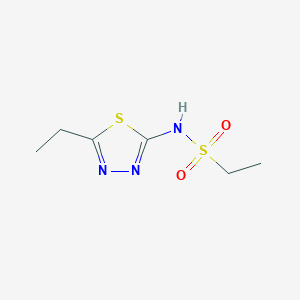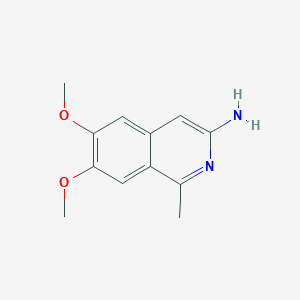
6,7-Dimethoxy-1-methylisoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-methylisoquinolin-3-amine is an organic compound with the molecular formula C12H14N2O2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-3-amine typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1-methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-methylisoquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound is known to modulate the activity of the dopamine and serotonergic systems, which are involved in various physiological processes . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine: Known for its cytotoxic effects on cancer cells.
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Exhibits analgesic and anti-inflammatory activities.
Uniqueness
6,7-Dimethoxy-1-methylisoquinolin-3-amine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct biological activities and chemical reactivity. Its ability to modulate neurotransmitter systems makes it a valuable compound for research in neuropharmacology .
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-methylisoquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-9-6-11(16-3)10(15-2)4-8(9)5-12(13)14-7/h4-6H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
FJFREVVCARYUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=CC(=C(C=C12)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


